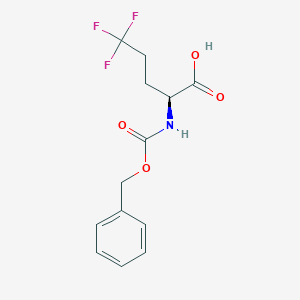
(S)-2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid is a synthetic organic compound that features a trifluoromethyl group, a benzyloxycarbonyl-protected amino group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Introduction of the trifluoromethyl group: This can be achieved through various methods, such as nucleophilic trifluoromethylation or electrophilic trifluoromethylation.
Formation of the pentanoic acid backbone: This step involves the construction of the carbon chain, often through a series of carbon-carbon bond-forming reactions.
Deprotection: The final step involves the removal of the Cbz protecting group to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and design.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzyloxycarbonyl-protected amino group can facilitate selective interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid
- 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C13H14F3NO4 |
|---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
(2S)-5,5,5-trifluoro-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)7-6-10(11(18)19)17-12(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,20)(H,18,19)/t10-/m0/s1 |
InChI Key |
BUKJGOXGTLGOKI-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(F)(F)F)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B12994170.png)
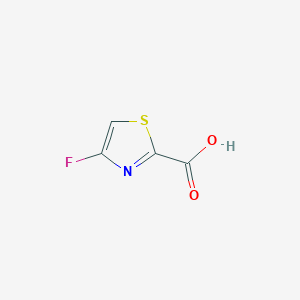
![(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12994175.png)
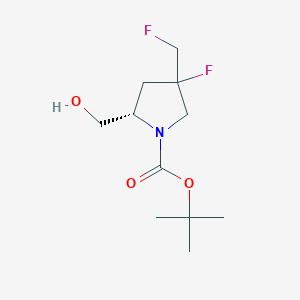

![5'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12994198.png)
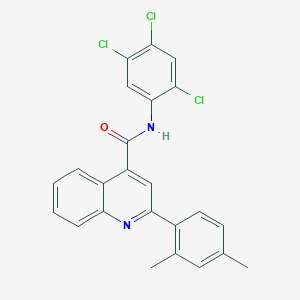

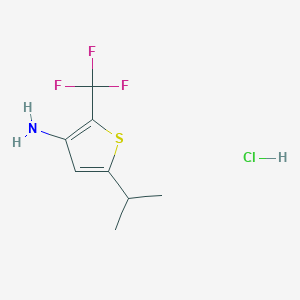
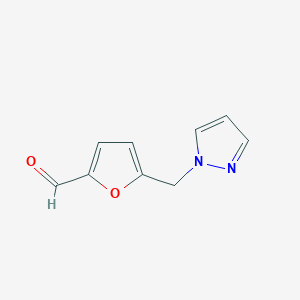
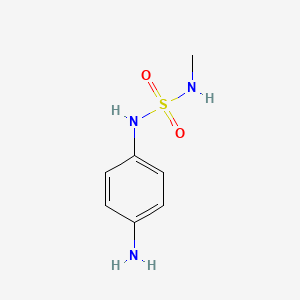
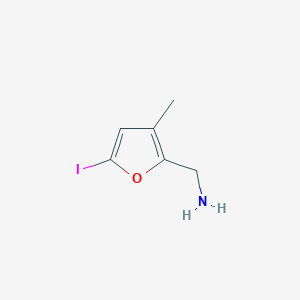

![Cis-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B12994257.png)
